What is the structure of Z-Val-Trp-OMe?
What is the structure of Z-Val-Trp-OMe?
An In-Depth Technical Guide to the Structure of N-α-Benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester (Z-Val-Trp-OMe)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
N-α-Benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester, commonly abbreviated as Z-Val-Trp-OMe, is a protected dipeptide. Its structure is purpose-built for application in multi-step peptide synthesis. Comprising the amino acids L-valine and L-tryptophan, its termini are strategically blocked—the N-terminus with a benzyloxycarbonyl (Z) group and the C-terminus with a methyl ester (OMe). This dual-protection strategy prevents unwanted side reactions and controls the sequence of peptide bond formation, making Z-Val-Trp-OMe a critical intermediate building block in the synthesis of more complex peptides for pharmaceutical research and drug discovery. This guide deconstructs its molecular architecture, elucidates the rationale behind its structure, and provides context for its application in synthetic chemistry.
Chemical Identity and Physicochemical Properties
Z-Val-Trp-OMe is an organic compound whose identity is defined by the specific covalent arrangement of its constituent amino acids and protecting groups. While specific experimental data for this exact dipeptide is not broadly published, its properties can be reliably inferred from its components.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoate | Derived from IUPAC nomenclature rules |
| Common Name | N-α-Benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester | Standard peptide nomenclature |
| Abbreviation | Z-Val-Trp-OMe; Cbz-Val-Trp-OMe | Standard peptide abbreviations |
| Molecular Formula | C₂₅H₂₉N₃O₅ | Calculated by combining Z-Valine (C₁₃H₁₇NO₄) and Tryptophan methyl ester (C₁₂H₁₄N₂O₂) and subtracting H₂O. |
| Molecular Weight | 451.52 g/mol | Calculated from the molecular formula. |
| Appearance | Expected to be a white to off-white powder or solid. | Based on similar protected peptides like Z-Val-Trp-OH.[1] |
| Hydrophobicity | High. The Z-group, valine's isopropyl side chain, and tryptophan's indole ring are all hydrophobic.[2] | The physicochemical properties of peptides are heavily influenced by their amino acid composition and protecting groups.[3][4] |
| Solubility | Expected to be soluble in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and ethyl acetate; poorly soluble in water. | General property of protected peptides.[] |
Deconstruction of the Molecular Architecture
The structure of Z-Val-Trp-OMe is best understood by examining its three primary components: the N-terminal protecting group, the dipeptide core, and the C-terminal protecting group. This design is a classic example of the strategy employed in solution-phase peptide synthesis.[6]
Caption: Hierarchical breakdown of the Z-Val-Trp-OMe molecular structure.
The N-Terminal Protection: Benzyloxycarbonyl (Z) Group
The Z-group (also abbreviated Cbz) is a carbamate-based protecting group attached to the alpha-amino group of the N-terminal valine residue.[7]
-
Structure: C₆H₅CH₂O-C(=O)-
-
Causality and Function: In peptide synthesis, the free amino group of an amino acid is highly nucleophilic. Without protection, it would react uncontrollably during the activation of the carboxylic acid group, leading to oligomerization.[8] The Z-group is introduced to render the N-terminus unreactive. It is a cornerstone of classical peptide chemistry due to its stability under a wide range of conditions, including those used for peptide bond formation. It can be selectively removed later, typically by catalytic hydrogenolysis (H₂/Pd) or under strong acidic conditions like HBr in acetic acid, which do not cleave the peptide bonds or many side-chain protecting groups.[7]
The Dipeptide Core: L-Valyl-L-Tryptophan
This is the central component of the molecule, formed by two L-amino acids linked by a peptide bond.
-
L-Valine (Val): The N-terminal amino acid. Its side chain is an isopropyl group (-CH(CH₃)₂), making it aliphatic and hydrophobic.
-
L-Tryptophan (Trp): The C-terminal amino acid. It features a large, aromatic indole side chain, which is also predominantly hydrophobic. The indole moiety can be susceptible to oxidation under certain deprotection conditions, a factor that synthetic chemists must consider.
-
The Peptide Bond: The valine residue is linked to the tryptophan residue via an amide linkage, known as a peptide bond. This bond is formed between the carboxyl group of Z-protected valine and the amino group of tryptophan methyl ester. The planarity of the peptide bond is a key feature that dictates the secondary structure of larger peptides.
The C-Terminal Protection: Methyl Ester (OMe)
The C-terminal tryptophan's carboxylic acid is protected as a methyl ester.
-
Structure: -C(=O)OCH₃
-
Causality and Function: Similar to the N-terminus, the carboxylic acid must be protected to prevent it from reacting during the coupling step. If unprotected, the activated N-terminal amino acid could react with either the amino group or the carboxyl group of the C-terminal amino acid. Esterification is a common and effective protection strategy.[9][10] The methyl ester is stable to the conditions used for peptide coupling but can be readily cleaved by saponification (hydrolysis with a base like NaOH or LiOH) to regenerate the free carboxylic acid for subsequent coupling steps.[11][12][13]
Stereochemistry
The stereochemistry of Z-Val-Trp-OMe is critical for its biological relevance, as proteins and peptides in nature are built almost exclusively from L-amino acids. Both alpha-carbons (the carbon atom adjacent to the carbonyl and the nitrogen) of the valine and tryptophan residues are chiral centers. In this molecule, both are in the L-configuration, which corresponds to an (S) absolute configuration for both residues. Maintaining this stereochemical integrity during synthesis is paramount, as racemization can lead to diastereomeric impurities that are difficult to separate and can drastically alter biological activity.[]
Analytical Characterization (Predicted)
Confirmation of the structure of Z-Val-Trp-OMe would rely on a combination of standard analytical techniques. While a specific spectrum for this compound is not available, the expected results can be predicted based on data from its constituent parts, such as Z-Trp-OMe.[14][15][16][17]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the Z-group and the indole ring of tryptophan. Distinct peaks for the aliphatic protons of the valine side chain. A singlet around 3.7 ppm for the methyl ester protons. Amide protons and alpha-protons would appear in characteristic regions. |
| ¹³C NMR | Carbonyl signals for the ester, the Z-group, and the two amide bonds. Aromatic signals for the Z-group and indole rings. Aliphatic signals for the valine and tryptophan side chains, and a signal for the methyl ester carbon.[15] |
| Mass Spec. (MS) | The protonated molecular ion [M+H]⁺ would be detected at m/z ≈ 452.5. Fragmentation patterns would show characteristic losses of the protecting groups and cleavage at the peptide bond, which can be used to confirm the sequence.[18][19][20] |
| FT-IR | Strong absorption bands for C=O stretching (from the ester, carbamate, and amide groups) around 1630-1750 cm⁻¹. N-H stretching bands around 3300 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹.[15] |
Synthesis and Application Context
Z-Val-Trp-OMe is not an end product but a purpose-built intermediate. Its structure is a direct consequence of the requirements for controlled, stepwise peptide synthesis.
Rationale in a Synthetic Workflow
The synthesis of a dipeptide like this is a foundational step in building larger peptide chains. The choice of Z and OMe protecting groups allows for an orthogonal or semi-orthogonal deprotection strategy, which is the cornerstone of modern synthesis.
Caption: Synthetic workflow illustrating the role of Z-Val-Trp-OMe.
Step-by-Step Methodology (Conceptual):
-
Protection: L-Valine is N-protected with a Z-group to yield Z-Val-OH. L-Tryptophan is C-protected as a methyl ester to yield H-Trp-OMe.[21]
-
Activation: The carboxylic acid of Z-Val-OH is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This converts the hydroxyl of the carboxylic acid into a good leaving group, making the carbonyl carbon highly electrophilic.
-
Coupling: The free amino group of H-Trp-OMe acts as a nucleophile, attacking the activated carbonyl of Z-Val-OH to form the peptide bond. This reaction yields the desired Z-Val-Trp-OMe product.[22]
-
Workup & Purification: The reaction mixture is purified, typically by extraction and column chromatography, to isolate the pure protected dipeptide.
-
Selective Deprotection: To extend the peptide chain, either the Z-group is removed to free the N-terminus for coupling with another activated Z-amino acid, or the methyl ester is removed to free the C-terminus for coupling with another C-protected amino acid.
This controlled, stepwise approach is fundamental to ensuring the correct peptide sequence is assembled.[][6]
References
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 13, 2026, from [Link]
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ResearchGate. (2025). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved January 13, 2026, from [Link]
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Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved January 13, 2026, from [Link]
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Nature. (2023). Modular synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan. Retrieved January 13, 2026, from [Link]
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NIH. (n.d.). Absolute Quantitation of Tryptophan-Containing Peptides and Amyloid Beta Peptide Fragments by Coulometric Mass Spectrometry. Retrieved January 13, 2026, from [Link]
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NIH. (2020). LC-MS/MS-Based Profiling of Tryptophan-Related Metabolites in Healthy Plant Foods. Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). L-Tryptophan, methyl ester. Retrieved January 13, 2026, from [Link]
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